molecular formula C29H25FN2O3 B10886022 5-(4-ethylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10886022
M. Wt: 468.5 g/mol
InChI Key: CQGRHRCZWVVRMI-RFBIWTDZSA-N
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Description

5-(4-ETHYLPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines several functional groups, including a pyrrolone ring, a hydroxy group, and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ETHYLPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of Aromatic Substituents: The ethylphenyl and fluorobenzoyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Indole Substitution: The indole moiety can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the indole moiety suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might have activity against certain diseases or conditions, such as cancer, inflammation, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers, dyes, or other functional materials.

Mechanism of Action

The mechanism of action of 5-(4-ETHYLPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It might interact with cell surface or intracellular receptors, modulating signaling pathways.

    DNA Intercalation: The indole moiety could intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-METHYLPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 5-(4-ETHYLPHENYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(4-ETHYLPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups and substituents. The presence of both ethylphenyl and fluorobenzoyl groups, along with the hydroxy and indole moieties, gives it distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of 5-(4-ETHYLPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C29H25FN2O3

Molecular Weight

468.5 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H25FN2O3/c1-2-18-7-9-19(10-8-18)26-25(27(33)20-11-13-22(30)14-12-20)28(34)29(35)32(26)16-15-21-17-31-24-6-4-3-5-23(21)24/h3-14,17,26,31,33H,2,15-16H2,1H3/b27-25-

InChI Key

CQGRHRCZWVVRMI-RFBIWTDZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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